Phosphoethanolamine calcium (Ca-AEP), with the molecular formula C2H6CaNO4P, is a specialized organophosphate salt that functions as a critical membrane integrity factor and a high-purity precursor for phospholipid synthesis . Unlike standard inorganic calcium compounds, it features a unique structure where a calcium cation is ionically coordinated to the phosphate ester of an aminoethyl moiety . This configuration imparts distinct physicochemical properties, including practical solubility in polar aprotic solvents like DMSO, making it highly processable for complex laboratory formulations . In biochemical and industrial procurement, it is primarily sourced as a stable, high-purity solid (≥98%) used to construct glycerophospholipids, sphingomyelins, and advanced liposomal delivery systems where precise calcium-lipid stoichiometry is required .
Procurement substitution with either free phosphoethanolamine (the un-metalated acid) or generic inorganic calcium salts (e.g., calcium carbonate or tricalcium phosphate) fundamentally compromises formulation integrity and biological utility [1]. Inorganic calcium salts lack the lipophilic 2-aminoethyl phosphate moiety, rendering them incapable of direct integration into lipid bilayers or serving as structural precursors for phosphatidylethanolamine synthesis[2]. Conversely, substituting with the free acid form drastically alters the coordination profile—the free acid lacks the calcium-coordinated stabilization required for specific organic solvent (DMSO) stock formulations and localized membrane-bound calcium delivery. For applications requiring simultaneous lipid membrane integration and targeted mineral transport, the exact Ca-AEP complex is non-interchangeable.
The formulation of complex lipid systems often requires stable stock solutions in polar aprotic solvents. Phosphoethanolamine calcium exhibits practical solubility in DMSO, allowing the preparation of concentrated stock solutions for downstream dilution . In contrast, strictly inorganic calcium salts (like calcium phosphate) are virtually insoluble in DMSO, and the free acid form of phosphoethanolamine behaves differently in organic matrices without the stabilizing calcium cation. This DMSO compatibility allows Ca-AEP to be seamlessly integrated into multi-component in vivo formulations utilizing co-solvents like PEG300 and Tween 80 without premature precipitation .
| Evidence Dimension | Solvent partitioning and stock solution stability |
| Target Compound Data | Soluble in DMSO (enables concentrated stock preparation) |
| Comparator Or Baseline | Inorganic calcium salts (insoluble in DMSO) |
| Quantified Difference | Distinct organic solubility profile dictating formulation pathways |
| Conditions | Standard laboratory formulation conditions (DMSO stock preparation) |
Enables the preparation of highly concentrated, stable organic stock solutions critical for liposome manufacturing and complex in vivo dosing vehicles.
In cell culture and biomineralization studies, the delivery of calcium to cellular membranes is heavily dependent on the carrier molecule. Phosphoethanolamine calcium acts as a targeted mineral transporter; the 2-aminoethyl phosphate moiety integrates directly into the outer lipid layer of the cell membrane, effectively delivering the associated calcium ion [1]. Elemental calcium supplements or inorganic salts (such as calcium carbonate) rely on variable dissolution rates and passive/active ion channels, resulting in significantly lower localized membrane bioavailability[2]. The unique organophosphate coordination of Ca-AEP ensures enhanced cellular uptake and membrane stabilization compared to inorganic baselines[2].
| Evidence Dimension | Mechanism of cellular membrane integration |
| Target Compound Data | Direct lipid layer integration via the 2-AEP moiety |
| Comparator Or Baseline | Calcium carbonate / Inorganic calcium (relies on free ion channels) |
| Quantified Difference | Enhanced localized membrane bioavailability and structural stabilization |
| Conditions | In vitro cell culture and membrane interaction models |
Crucial for researchers and formulators requiring a lipid-compatible calcium source that actively participates in membrane structural integrity rather than merely altering bulk media osmolality.
For the de novo synthesis of phosphatidylethanolamine and phosphatidylcholine, starting material purity dictates downstream yield and impurity profiles. Commercial synthesis routes for Phosphoethanolamine calcium consistently yield a stable solid powder with purity levels of ≥98% . Utilizing this high-purity, stoichiometrically exact calcium salt provides a highly reproducible synthetic baseline compared to utilizing crude biological lipid extracts, which suffer from variable fatty acid chain lengths and require extensive downstream chromatographic purification [1].
| Evidence Dimension | Precursor purity and stoichiometric reliability |
| Target Compound Data | Synthetic purity ≥98% with exact 1:1 Ca:AEP stoichiometry |
| Comparator Or Baseline | Crude biological lipid extracts (highly variable composition) |
| Quantified Difference | Elimination of biological variability in synthetic starting materials |
| Conditions | Industrial scale phospholipid synthesis |
Provides a highly reliable, scalable, and analytically pure starting material for the commercial synthesis of advanced glycerophospholipids.
Due to its compatibility with DMSO and co-solvents like PEG300, Phosphoethanolamine calcium is an ideal structural component for advanced liposomal delivery systems. It allows formulators to introduce a lipid-compatible calcium source that integrates into the lipid bilayer without causing the precipitation typically associated with inorganic calcium salts .
As a high-purity (≥98%) solid precursor, this compound is heavily utilized in the targeted chemical synthesis of phosphatidylethanolamine and phosphatidylcholine. Its exact stoichiometry and solid-state stability make it vastly superior to crude biological extracts for ensuring reproducible yields in industrial lipid manufacturing [1].
In research focusing on membrane dynamics, neurobiology, and cell viability, Ca-AEP is utilized as a specialized media supplement. Its unique ability to act as a localized mineral transporter—delivering calcium directly to the outer lipid layer while metabolizing the AEP moiety into the membrane—provides a distinct advantage over standard inorganic calcium additives [2].